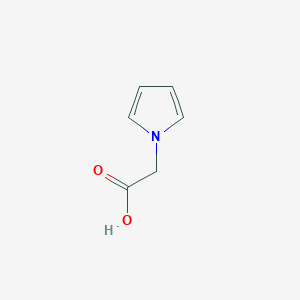

1H-pyrrol-1-ylacetic acid

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-pyrrol-1-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c8-6(9)5-7-3-1-2-4-7/h1-4H,5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHRZYRWWZQCZBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50287288 | |

| Record name | 1h-pyrrole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50287288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19167-98-7 | |

| Record name | 19167-98-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1h-pyrrole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50287288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrrol-1-ylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Pyrrole-1-acetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QV5TE365X8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for 1h Pyrrol 1 Ylacetic Acid

Established Synthetic Routes for 1H-Pyrrol-1-ylacetic Acid

Traditional methods for synthesizing this compound and its precursors rely on fundamental organic reactions that are well-documented in chemical literature. These routes, while effective, often serve as benchmarks for the development of more advanced strategies.

Conventional approaches are characterized by standard laboratory techniques, often involving ester hydrolysis or multi-step sequences starting from basic chemical building blocks.

A primary and straightforward method for the preparation of this compound is the hydrolysis of its corresponding methyl ester, methyl 2-(1H-pyrrolyl)acetate. This reaction is a classic example of saponification, where an ester is cleaved by a nucleophilic attack, typically from a hydroxide (B78521) ion, in an aqueous solution.

The process generally involves dissolving the methyl ester in a suitable solvent, such as a mixture of water and an alcohol like methanol (B129727) or ethanol, to ensure miscibility. A strong base, most commonly sodium hydroxide (NaOH) or potassium hydroxide (KOH), is then added to the solution. The mixture is heated under reflux to drive the reaction to completion. The reaction mechanism proceeds via the nucleophilic acyl substitution pathway, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxide (B1231860) leaving group, resulting in the formation of a carboxylate salt. A final acidification step, using a mineral acid like hydrochloric acid (HCl), is required to protonate the carboxylate salt and precipitate the final product, this compound.

The reaction between maleic anhydride (B1165640) and the amino acid glycine (B1666218) is an established route in organic synthesis. However, this pathway conventionally leads to the formation of N-substituted maleimides rather than pyrroles. The reaction proceeds by the nucleophilic attack of the amino group of glycine on one of the carbonyl carbons of the maleic anhydride ring. This ring-opening step forms an intermediate maleamic acid. Subsequent dehydration, typically achieved by heating with a dehydrating agent like acetic anhydride, induces an intramolecular cyclization to form the stable five-membered imide ring.

The product of this specific reaction is 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid, a maleimide (B117702) derivative where the pyrrolidine (B122466) ring contains two carbonyl groups. This compound is structurally distinct from the aromatic pyrrole (B145914) ring system of this compound. While the starting materials are simple, this conventional route does not directly yield the target aromatic pyrrole acid.

Advances in synthetic chemistry have led to the development of novel strategies that offer significant advantages over conventional methods, particularly in terms of reaction speed, yield, and environmental impact.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. sphinxsai.com For the synthesis of N-substituted pyrroles, microwave irradiation drastically reduces reaction times from hours to mere minutes. sphinxsai.compensoft.net This technique is particularly effective for reactions like the Paal-Knorr synthesis, a common method for forming pyrrole rings from 1,4-dicarbonyl compounds and primary amines. pensoft.net

The fundamental advantage of microwave heating is its efficiency in transferring energy directly to polar molecules in the reaction mixture, leading to rapid and uniform heating. This avoids the localized overheating often associated with conventional oil baths and results in cleaner reactions with fewer side products. sphinxsai.com In the context of synthesizing pyrrole derivatives, studies have shown that reactions requiring 2 to 15 hours with conventional heating can be completed in just 2 to 8 minutes under microwave irradiation. sphinxsai.com Furthermore, this acceleration is often accompanied by an increase in product yield of 10-30%. sphinxsai.com

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Heterocyclic Compounds

| Synthesis Method | Typical Reaction Time | Typical Yield |

| Conventional Heating | 2 - 15 hours | Moderate to High |

| Microwave-Assisted | 2 - 8 minutes | High to Excellent |

This table presents generalized data from studies comparing conventional and microwave-assisted synthesis for various heterocyclic compounds, illustrating the significant advantages of the latter. sphinxsai.com

Novel and Optimized Synthetic Strategies

Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on "green" principles, aiming to reduce waste, minimize energy consumption, and use environmentally benign substances. The synthesis of pyrroles has been a key area for the application of these principles, particularly in modifying the classical Paal-Knorr reaction. rsc.org

Key green chemistry strategies include:

Use of Benign Solvents: Water is an ideal green solvent, and several methods have been developed for the synthesis of N-substituted pyrroles in aqueous media. organic-chemistry.org This avoids the use of volatile and often toxic organic solvents.

Solvent-Free and Catalyst-Free Reactions: Some of the most environmentally friendly approaches eliminate the need for both a solvent and a catalyst. pensoft.net Reactions can be carried out by simply mixing the reactants, sometimes with mechanical activation like grinding, which provides the energy needed for the transformation. pensoft.net

Reusable and Green Catalysts: When a catalyst is necessary, green approaches favor the use of reusable solid acids or biodegradable catalysts. For instance, natural catalysts derived from sources like grape juice have been successfully used. rsc.org Solid-supported acid catalysts, such as silica (B1680970) sulfuric acid, are also employed as they can be easily filtered out of the reaction mixture and reused, minimizing waste. organic-chemistry.org Enzyme-catalyzed reactions, which operate under mild conditions, represent another frontier in the green synthesis of pyrrole derivatives. nih.gov

These green methodologies make the synthesis of compounds like this compound more sustainable and economically viable. rsc.orgresearchgate.net

Synthesis of Substituted this compound Derivatives

The derivatization of this compound is crucial for exploring its structure-activity relationships. Synthetic efforts have focused on modifying the pyrrole ring, incorporating acyl and aroyl groups, introducing chirality, and building complex heterocyclic systems.

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation and acylation of electron-rich aromatic and heteroaromatic compounds, including pyrrole derivatives. uctm.edunih.gov The process typically employs a Vilsmeier reagent, which is an iminium salt formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). rsc.org This electrophilic iminium salt then attacks the electron-rich pyrrole ring, leading to the introduction of a formyl or acyl group. rsc.org

The reaction is particularly effective for pyrroles due to the electron-donating nature of the nitrogen atom, which activates the ring towards electrophilic substitution, primarily at the C2 position. Following the electrophilic attack, the intermediate iminium salt is hydrolyzed during workup to yield the final aldehyde or ketone. rsc.org This method provides a direct route to acyl-substituted pyrroles, which are valuable intermediates for further functionalization.

A notable application of this process is the synthesis of [5-(4-pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid. scispace.com This demonstrates the utility of the Vilsmeier-Haack reaction in creating complex molecules incorporating the pyrrole acetic acid scaffold. scispace.com

Table 1: Key Features of the Vilsmeier-Haack Reaction for Pyrrole Acylation

| Feature | Description |

| Reagents | N,N-dimethylformamide (DMF), Phosphorus oxychloride (POCl₃) |

| Electrophile | Chloromethyliminium salt (Vilsmeier reagent) |

| Substrate | Electron-rich aromatic rings, such as pyrrole |

| Mechanism | Electrophilic aromatic substitution followed by hydrolysis |

| Typical Product | Aryl aldehydes or ketones |

| Regioselectivity | Primarily at the C2 position of the pyrrole ring |

Functionalization at various positions of the pyrrole ring is essential for creating a diverse library of this compound derivatives. The regioselectivity of these reactions is governed by the electronic properties of the pyrrole ring and the nature of the reagents.

Acylation is a common derivatization strategy. For instance, the reaction of 1-[2-(vinyloxy)ethyl]-1H-pyrroles with trifluoroacetic anhydride can be controlled to achieve chemoselectivity. Using an equimolar amount of the reagent leads to the acylation of the free α-position (C2 or C5) of the pyrrole ring. anu.edu.au Further derivatization can be achieved under different conditions, showcasing the ability to selectively functionalize the ring.

Beyond acylation, other synthetic protocols allow for the introduction of various substituents. A general method for synthesizing pyrrole-2-acetic acid derivatives involves a two-step process starting from pyrroles and β-nitroacrylates. This approach utilizes a one-pot Friedel–Crafts-elimination followed by reduction, yielding a range of functionalized products. wikipedia.org

The introduction of multiple aroyl groups on the pyrrole ring leads to the formation of bis-aroyl derivatives, significantly altering the molecule's steric and electronic profile. These compounds are synthesized to explore how increased aromatic surface area and specific substitution patterns influence their properties.

A key example is the synthesis of [2,4-bis(4-methoxybenzoyl)pyrrol-1-yl]acetic acid. wikipedia.org This compound is part of a series of 3-aroyl and 2,4-bis-aroyl derivatives synthesized from (3-benzoylpyrrol-1-yl)acetic acid and (2-benzoylpyrrol-1-yl)acetic acid. wikipedia.org The synthesis involves targeted acylation at both the C2 and C4 positions of the pyrrole ring, demonstrating that multiple functionalizations are achievable. The presence of substituents with low Hammett σ values and moieties that expand the aromatic area are important structural features of these derivatives. wikipedia.org

The introduction of chirality into this compound derivatives is of significant interest for applications where specific stereochemistry is required. This can be achieved through asymmetric synthesis, often employing chiral auxiliaries or catalysts to control the stereochemical outcome of a reaction. nih.govnih.govchim.it

A direct method for the enantioselective α-allylation of 2-pyrrole acetic acid esters has been developed using a cooperative Lewis base/palladium catalysis system. scispace.com This reaction creates an alkyl-bearing stereogenic center adjacent to the C2 position of the pyrrole ring. The process utilizes C1-ammonium enolates derived from pyrrole-acetic acid esters, which react with a π-allyl-palladium electrophile. This methodology provides access to highly enantioenriched products with broad scope for both the pyrrole nucleophile and the allyl electrophile. scispace.com

Table 2: Enantioselective α-Allylation of Pyrrole Acetic Acid Esters

| Component | Role | Example |

| Nucleophile | C1-Ammonium enolate precursor | N-substituted 2-pyrrole acetic acid Pfp ester |

| Electrophile | Allyl source | Various allyl electrophiles |

| Catalysis System | Cooperative Catalysis | Isothiourea (Lewis base) / Palladium complex |

| Outcome | Enantioselective C-C bond formation | α-chiral 2-pyrrole acetic acids |

| Enantioselectivity | High | Up to 99% ee reported |

This approach demonstrates a powerful strategy for introducing chiral functional groups, yielding products that can be further elaborated without loss of optical purity.

Complex heterocyclic systems can be constructed from this compound precursors. One such system involves the synthesis of pyrrolo[3,4-c]pyrrole (B14788784) hydroxamic acid derivatives. The synthetic pathway begins with the formation of the corresponding carboxylic acid, such as 2-(1,3-dioxo)-4-phenyl-6-(trifluoromethyl)-3,5-dihydropyrrolo[3,4-c]pyrrol-2(1H)-yl-acetic acid. nih.gov

This carboxylic acid intermediate is then converted into the target hydroxamic acid. The process involves a standard peptide coupling reaction. The carboxylic acid is first activated with a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.gov The activated intermediate then reacts with hydroxylamine (B1172632) hydrochloride to yield the final hydroxamic acid derivative. This multi-step synthesis demonstrates the utility of the pyrrole acetic acid moiety as a building block for more complex, fused-ring structures with specific functional groups. General methods for hydroxamic acid synthesis often involve the reaction of an activated carboxylic acid derivative (like an ester or acid chloride) with hydroxylamine.

Maleimide-functionalized linkers are widely used in bioconjugation, and this compound can serve as a scaffold for creating such molecules. The synthesis of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid provides a direct example of a maleimide-containing pyrrole acetic acid. This compound can be synthesized by the reaction of maleic anhydride with an amino acid, such as glycine.

More complex maleimide linkers have also been developed to improve properties like aqueous solubility. For instance, novel linkers incorporating a water-soluble piperazine (B1678402) scaffold have been synthesized. nih.govchim.it The synthesis often starts by protecting the maleimide moiety, for example, through a Diels-Alder reaction with 2,5-dimethylfuran. nih.gov Subsequently, various linker chains can be introduced via substitution reactions before a final deprotection step. nih.gov These synthetic strategies allow for the creation of custom linkers with terminal functional groups suitable for conjugation to other molecules. nih.govchim.it

Reaction Mechanisms and Selectivity Studies in this compound Synthesis

The synthesis of this compound and its derivatives is fundamentally governed by the principles of pyrrole chemistry, particularly its acylation and functionalization reactions. Understanding the underlying mechanisms and factors controlling selectivity is crucial for developing efficient synthetic routes.

Mechanistic Investigations of Pyrrole Acylation

Pyrrole acylation is a key transformation in the functionalization of the pyrrole ring. The mechanism of this reaction is a subject of detailed study, often involving electrophilic substitution. The regioselectivity of the attack is highly dependent on the choice of catalyst and the specific acylating agent used. asianpubs.org For instance, selective acylation of pyrrole can be achieved at the C2 or C3 positions by employing different methodologies, highlighting the nuanced control possible over the reaction outcome. asianpubs.org

In the context of preparing precursors or analogues of this compound, studies have explored various acylation protocols. One such method involves the use of carboxylic acids with a sulfonic acid anhydride activator, where an N-alkoxycarbonyl protecting group on the pyrrole ring can impart distinct reactivity compared to an N-sulfonyl group. organic-chemistry.org

Computational studies, such as those using Molecular Electron Density Theory (MEDT), have been employed to elucidate the mechanisms of related reactions, like the 1,3-dipolar cycloaddition of 4-acyl-1H-pyrrole-2,3-diones. mdpi.com These theoretical investigations help in understanding the role of reagents as electrophiles or nucleophiles and predict the reaction pathways, confirming that reactions can proceed through a one-step, albeit asynchronous, mechanism. mdpi.com Such insights are valuable for predicting the reactivity and mechanism of acylation reactions involving the pyrrole nucleus.

Control of Regioselectivity in Pyrrole Functionalization

The synthesis of highly functionalized pyrroles presents a significant challenge in controlling regioselectivity. epa.gov The pyrrole ring can undergo substitution at the nitrogen atom (N-1) or at the carbon atoms (C-2, C-3). The synthesis of this compound specifically requires functionalization at the N-1 position.

The regioselectivity of pyrrole reactions is influenced by several factors, including the nature of the electrophile, the solvent, and the presence of substituents on the pyrrole ring. For instance, N-substitution of pyrrole can be achieved with high regioselectivity using alkyl halides, sulfonyl chlorides, or benzoyl chloride in ionic liquids like [Bmim][PF6] or [Bmim][BF4]. organic-chemistry.org Similarly, the Michael addition of pyrrole to electrophilic olefins can proceed with high regioselectivity to yield N-alkylpyrroles. organic-chemistry.org

Protecting groups on the nitrogen atom can direct electrophilic substitution to the carbon atoms of the ring. For example, the use of a phenylsulfonyl protecting group can facilitate acylation at the C3 position. asianpubs.org Conversely, to achieve N-alkylation for the synthesis of this compound, the reaction conditions are chosen to favor the nucleophilic character of the nitrogen atom. This typically involves reacting pyrrole with a suitable haloacetic acid derivative in the presence of a base. The base deprotonates the pyrrole nitrogen, increasing its nucleophilicity and promoting attack on the electrophilic carbon of the acetic acid moiety.

Recent research has developed efficient protocols for synthesizing highly functionalized 2H-pyrroles through dearomative chlorination of 1H-pyrroles, followed by nucleophilic substitution. nih.gov This multi-step sequence demonstrates high efficiency and regioselectivity, offering pathways to di- and trisubstituted derivatives with yields up to 96%. nih.gov Copper-catalyzed methods have also been reported for the regioselective synthesis of polysubstituted pyrroles from aldehydes, amines, and β-nitroalkenes, proceeding under mild conditions with broad functional group tolerance. nih.gov

The table below summarizes key factors influencing regioselectivity in pyrrole functionalization.

| Factor | Influence on Regioselectivity | Example Reaction |

| Protecting Group | An N-phenylsulfonyl group can direct acylation to the C3 position. | Acylation of 1-(phenylsulfonyl)pyrrole (B93442). asianpubs.org |

| Solvent | Ionic liquids can promote highly regioselective N-substitution. | N-alkylation of pyrrole with alkyl halides in [Bmim][PF6]. organic-chemistry.org |

| Catalyst | Copper catalysts can promote the regioselective synthesis of polysubstituted pyrroles. | Copper-promoted reaction of aldehydes, amines, and nitroalkenes. nih.gov |

| Reaction Type | Michael addition to electrophilic olefins favors N-alkylation. | Reaction of pyrrole with an α,β-unsaturated carbonyl compound. organic-chemistry.org |

Purification and Isolation Techniques in this compound Synthesis

The successful synthesis of this compound is contingent upon effective purification and isolation methods to obtain the compound in high purity.

Column Chromatography Applications

Column chromatography is a fundamental technique for the purification of organic compounds, including pyrrole derivatives. rsc.org It is particularly useful for separating products from unreacted starting materials, by-products, and other impurities. The choice of the stationary phase, typically silica gel for moderately polar compounds, and the mobile phase (eluent) is critical for achieving good separation. rsc.org

For pyrrole-based compounds, a gradient elution method using a High-Performance Liquid Chromatography (HPLC) system can be employed for analytical separation and can be scaled up for preparative purification. oatext.comsielc.com For instance, a reverse-phase column can be used with a mobile phase consisting of acetonitrile (B52724) and a buffer, such as potassium dihydrogen phosphate (B84403) or formic acid for mass spectrometry compatibility. oatext.comsielc.com

However, for large-scale synthesis, column chromatography can be time-consuming and require large volumes of solvent. rsc.org The weakly acidic nature of silica gel can also potentially lead to the degradation of acid-sensitive compounds. rsc.org In such cases, alternative purification strategies that avoid chromatography are sought. rsc.org

Recrystallization Procedures

Recrystallization is a powerful and widely used technique for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and impurities in a suitable solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should either be very soluble or insoluble at all temperatures.

For pyrrole-containing carboxylic acids, polar solvents are often effective for recrystallization. For example, a related compound, 1-(1-carboxy-ethyl)-5-(4-chloro-phenyl)-2-methyl-1H-pyrrole-3-carboxylic acid, can be recrystallized from warm ethanol. oatext.com The general procedure involves dissolving the crude solid in a minimum amount of the hot solvent to form a saturated solution. The solution is then allowed to cool slowly, promoting the formation of pure crystals of the desired compound, while impurities remain dissolved in the mother liquor. The purified crystals are then collected by filtration.

The table below outlines a general recrystallization procedure.

| Step | Procedure | Purpose |

| 1. Solvent Selection | Choose a solvent in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. | To maximize the recovery of the pure compound. |

| 2. Dissolution | Dissolve the crude solid in the minimum amount of hot solvent. | To create a saturated solution and ensure impurities are not trapped within the crystal lattice. |

| 3. Hot Filtration (Optional) | If insoluble impurities are present, filter the hot solution. | To remove solid impurities. |

| 4. Cooling | Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. | To induce crystallization of the pure compound. |

| 5. Crystal Collection | Collect the crystals by vacuum filtration. | To separate the purified solid from the mother liquor containing dissolved impurities. |

| 6. Washing | Wash the collected crystals with a small amount of cold solvent. | To remove any remaining mother liquor from the crystal surfaces. |

| 7. Drying | Dry the crystals, often under vacuum, to remove residual solvent. | To obtain the final, pure, solid product. |

Advanced Spectroscopic Characterization and Structural Elucidation Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive structural analysis of organic molecules like 1H-pyrrol-1-ylacetic acid. researchgate.net By probing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides a detailed map of the molecular framework. ceitec.cz

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the different types of protons and their connectivity within a molecule. For this compound, the ¹H NMR spectrum reveals characteristic signals corresponding to the protons on the pyrrole (B145914) ring and the acetic acid side chain.

The protons on the pyrrole ring typically appear in the aromatic region of the spectrum, generally between δ 6.5 and 7.5 ppm. The exact chemical shifts are influenced by the solvent used for the analysis. researchgate.net The substitution of an acetic acid group at the nitrogen atom (N-1 position) influences the electronic environment of the pyrrole ring, causing shifts in the proton resonances compared to unsubstituted pyrrole. ipb.pt Specifically, electron-withdrawing substituents on the nitrogen atom tend to cause a downfield shift for the α-protons of the pyrrole ring. ipb.pt

The methylene (B1212753) protons (-CH2-) of the acetic acid group typically appear as a singlet, as there are no adjacent protons to cause splitting. This signal is a key indicator of the presence of the acetic acid moiety attached to the pyrrole nitrogen.

Table 1: Representative ¹H NMR Spectral Data for this compound and Related Structures

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Pyrrole α-H | ~6.7 | Triplet | Chemical shifts are solvent dependent. researchgate.net |

| Pyrrole β-H | ~6.1 | Triplet | Chemical shifts are solvent dependent. researchgate.net |

| Methylene (-CH2-) | ~4.92 | Singlet | From a related pyrrole acetic acid derivative. |

| Carboxylic Acid (-COOH) | >10 | Broad Singlet | Often broad and can exchange with deuterium (B1214612) in certain solvents. |

This table presents generalized data; actual values may vary based on experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Complementing the proton data, Carbon-13 NMR (¹³C NMR) provides a direct view of the carbon backbone of this compound. ceitec.cz Each unique carbon atom in the molecule produces a distinct signal, allowing for a complete count and characterization of the carbon environments.

The carbonyl carbon of the carboxylic acid group is a key diagnostic signal, typically appearing significantly downfield in the spectrum. The carbons of the pyrrole ring also have characteristic chemical shifts, which, like the proton signals, are sensitive to the solvent and the nature of the substituent on the nitrogen atom. ipb.pt The methylene carbon of the acetic acid group will also have a distinct chemical shift.

Table 2: Representative ¹³C NMR Spectral Data for this compound and Related Structures

| Carbon Type | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Carbonyl (-C=O) | ~170-180 | Characteristic for carboxylic acids. |

| Pyrrole α-C | ~120-130 | Chemical shifts are solvent dependent. ipb.pt |

| Pyrrole β-C | ~105-115 | Chemical shifts are solvent dependent. ipb.pt |

| Methylene (-CH2-) | ~50-60 |

This table presents generalized data; actual values may vary based on experimental conditions.

Advanced NMR Techniques (e.g., 1H CRAMPS NMR) for Structural Studies

For more complex structural problems or for studying molecules in the solid state, advanced NMR techniques are employed. researchgate.net Techniques like 1H CRAMPS (Combined Rotation and Multiple Pulse Spectroscopy) can provide high-resolution proton spectra of solid samples, which can be useful for studying the crystalline forms of this compound. researchgate.net Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity between different parts of the molecule. nptel.ac.in These advanced methods are crucial for the complete and accurate structural elucidation of novel or complex pyrrole derivatives. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. researchgate.net This data is crucial for confirming the molecular formula and gaining insights into the molecule's structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. mdpi.com This high precision allows for the determination of the exact molecular formula of this compound, distinguishing it from other compounds that may have the same nominal mass. For instance, the expected [M+H]⁺ peak for a related compound, 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid, is used to validate its molecular weight. The fragmentation pattern observed in the mass spectrum can also provide structural information, as the molecule breaks apart in predictable ways, revealing the nature of its constituent parts.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. acgpubs.org For this compound, the IR spectrum would show characteristic absorption bands for the carboxylic acid and the pyrrole ring.

A broad absorption band in the region of 2500-3400 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group. pg.edu.pl A strong absorption band around 1700-1750 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration of the carboxylic acid. The C-N stretching vibrations of the pyrrole ring would also be observable, typically in the fingerprint region of the spectrum. The presence of these specific bands provides strong evidence for the key functional groups in this compound.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3400 (broad) |

| Carboxylic Acid | C=O stretch | 1700-1750 (strong) |

| Pyrrole Ring | C-N stretch | ~1250 |

| Pyrrole Ring | C-H stretch | ~3100 |

This table presents generalized data; actual values may vary based on experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Research

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic structure of molecules containing chromophores. In the case of this compound, the pyrrole ring constitutes the primary chromophore, which is responsible for the absorption of UV radiation. The electronic transitions primarily involve the promotion of electrons from π bonding orbitals to π* antibonding orbitals (π → π* transitions).

The parent compound, pyrrole, exhibits characteristic UV absorption bands. For instance, in aqueous solution, pyrrole shows absorption bands at approximately 250 nm and 287 nm, which are attributed to π → π* transitions within the aromatic ring. researchgate.net The attachment of an acetic acid group to the nitrogen atom of the pyrrole ring, as in this compound, introduces an auxochrome. This substituent is expected to cause a slight modification of the absorption spectrum compared to unsubstituted pyrrole. The non-bonding electrons on the oxygen atoms of the carboxylic acid group can also participate in n → π* transitions, though these are typically weaker and may be masked by the stronger π → π* transitions.

A structural isomer of the target compound, 1H-Pyrrole-2-carboxylic acid, for which UV-Vis data is available, shows a maximum absorption in the range of 260-270 nm. This provides a reasonable estimate for the absorption region of this compound, as the fundamental chromophore system is similar. The electronic absorption spectra of other N-substituted pyrrole derivatives, such as N-phenylpyrroles, show absorption bands in the broader region of 270–395 nm, indicating that the nature of the substituent on the nitrogen atom can significantly influence the electronic transitions. nih.gov

Theoretical and computational studies on various pyrrole derivatives have also been employed to simulate and interpret their UV-Vis spectra, providing insights into the electronic and optical properties that can be expected for related compounds. researchgate.net

To provide a comparative context, the following table summarizes the UV-Vis absorption data for pyrrole and a closely related isomer.

| Compound Name | λmax (nm) | Solvent | Reference |

| Pyrrole | 250, 287 | Water | researchgate.net |

| 1H-Pyrrole-2-carboxylic acid | ~260-270 | Not Specified | nist.gov |

Electrochemical Investigations and Polymerization Research of 1h Pyrrol 1 Ylacetic Acid Derivatives

Electrochemical Behavior of 1H-Pyrrol-1-ylacetic Acid Derivatives

The electrochemical characteristics of this compound and its derivatives are foundational to their use in advanced materials and sensors. These properties are typically investigated using techniques like cyclic voltammetry to understand their redox behavior and stability.

Cyclic Voltammetry Studies of Oxidation and Reduction Waves

Cyclic voltammetry (CV) is a key technique used to study the electrochemical behavior of this compound derivatives. CV studies reveal the oxidation and reduction potentials of these molecules, providing insight into their electronic properties and suitability for various electrochemical applications.

For instance, studies on polymers derived from N-substituted pyrrole (B145914) derivatives, such as methyl 2-(1H-pyrrolyl) acetate (B1210297) (PyAc), show broad oxidation and reduction waves. lisidian.com These waves are characteristic of the redox processes occurring within the electroactive polymer film on the electrode surface. The oxidation and reduction potentials for these polymers are noted to be significantly more positive than those of unsubstituted polypyrrole. lisidian.com

In a related derivative, 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl) benzenamine (SNS-NH₂), a monomer used for creating functionalized polymers, the first cycle of its cyclic voltammogram shows a distinct oxidation peak at +1.0 V and a reduction peak at +0.51 V. mdpi.comresearchgate.net Subsequent cycles reveal two oxidation peaks at +0.54 V and +0.71 V, and two reduction peaks at +0.35 V and +0.51 V, which are attributed to the oxidation and reduction of the resulting polymer. mdpi.comresearchgate.net

The electrochemical properties can be summarized in the table below, showcasing data from various studies on pyrrole derivatives.

| Compound/Polymer | Oxidation Potential(s) (V) | Reduction Potential(s) (V) | Solvent/Electrolyte System | Reference |

| Poly(methyl 2-(1H-pyrrolyl) acetate) (Poly(PyAc)) | Broad wave ca. 0.4–1.1 V | Broad wave ca. 0.4–1.1 V | Acetonitrile (B52724) / TBAClO₄ | lisidian.com |

| 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl) benzenamine (SNS-NH₂) | +1.0 (monomer); +0.54, +0.71 (polymer) | +0.51 (monomer & polymer); +0.35 (polymer) | Acetonitrile / TBAFP | mdpi.comresearchgate.net |

| 2-cyano-3-(5'-(4''-(1H-pyrrol-1''-yl)phenyl)thiophen-2'-yl)acetic acid | 0.82 | -1.53 | Dry DMF | uminho.pt |

Table 1: Cyclic Voltammetry Data for this compound Derivatives

Electrochemical Stability of Derivatives

The electrochemical stability of polymers derived from this compound is a critical factor for their practical application. Research indicates that polymers formed from these derivatives exhibit good electrochemical stability. lisidian.com For example, polymer films synthesized from N-substituted pyrrole derivatives maintain their electroactivity, showing consistent oxidation and reduction waves over multiple potential cycles. lisidian.com The wave currents demonstrate a linear relationship with the potential scan rates, which is characteristic of a stable electroactive film where mass transfer is well-behaved. lisidian.com Similarly, copolymers incorporating pyrrole derivatives have shown improved electrochemical stability compared to their homopolymer counterparts, retaining their electroactivity even after a thousand cycles in some cases. mdpi.com

Electrochemical Polymerization of Pyrrole Derivatives

Electrochemical polymerization, or electropolymerization, is a primary method for synthesizing conducting polymers from this compound derivatives directly onto an electrode surface. This technique allows for the creation of thin, uniform polymer films with controlled thickness and properties.

Synthesis of Conducting Polymers from Pyrrole Acetic Acid Esters

Conducting polymers can be readily synthesized from ester derivatives of this compound. Methyl 2-(1H-pyrrolyl) acetate (PyAc) has been successfully electropolymerized to form N-substituted polypyrrole films. lisidian.com Another significant example involves the electrochemical synthesis of a conducting polymer from 2-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl) acetic acid onto a graphite (B72142) electrode using cyclic voltammetry. mdpi.comresearchgate.netresearchgate.net This process creates a functionalized polymer matrix that can be used for further applications, such as enzyme immobilization. mdpi.comresearchgate.net The synthesis is typically performed by scanning the electrical potential in a solution containing the monomer and a supporting electrolyte. mdpi.comresearchgate.net

Factors Influencing Electropolymerization (e.g., Electrolytes, Monomer Concentration)

Several factors critically influence the electropolymerization process and the properties of the resulting polymer films.

Electrolytes: The choice of supporting electrolyte is crucial. Tetrabutylammonium perchlorate (B79767) (TBAClO₄) in acetonitrile is a common system used for the electropolymerization of pyrrole acetic acid esters. lisidian.com The electrolyte's anions, known as dopants, are incorporated into the polymer film during its oxidative growth to balance the positive charge on the polymer backbone. Chiral electrolytes, such as (S)-(+)-camphor-10-sulfonic acid, have been used to create chiral polymer films with specific recognition capabilities. lisidian.com

Monomer Concentration: The concentration of the monomer in the electrolyte solution affects the rate of polymerization and the thickness of the resulting film. Higher concentrations generally lead to faster film growth. In the development of biosensors, the feed ratio of different monomers is optimized to achieve the desired properties of the copolymer, such as for creating a mediated biosensor component. mdpi.comresearchgate.net

Application in Electrochemical Biosensors and Materials Science

The unique properties of polymers derived from this compound make them highly suitable for applications in electrochemical biosensors and advanced materials science.

The ability to functionalize the pyrrole ring with a carboxylic acid group is particularly advantageous for biosensor development. This functional group provides a convenient anchor for the covalent attachment of biomolecules. For instance, the conducting polymer of 2-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl) acetic acid has been used as a matrix to immobilize glucose oxidase (GOx). mdpi.comresearchgate.netresearchgate.net The immobilization is achieved through carbodiimide (B86325) coupling, which forms a stable covalent bond between the polymer's carboxyl groups and the enzyme's amine groups. mdpi.comresearchgate.net

In a specific application, a copolymer was synthesized from 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)amidoferrocenyldithiophosphonate and 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)aniline. mdpi.comresearchgate.net The amino groups on the polymer backbone were used for the covalent attachment of glucose oxidase, while the embedded ferrocene (B1249389) groups acted as a redox mediator to facilitate electron transfer during electrochemical measurements. mdpi.comresearchgate.net This design resulted in a biosensor capable of detecting glucose concentrations in a range of 0.5 to 5.0 mM. mdpi.comresearchgate.net These functionalized conducting polymers are considered advantageous as immobilization matrices compared to conventional polymers. mdpi.comresearchgate.net

Development of Enzyme Immobilization Matrices

The creation of stable and efficient enzyme immobilization matrices is crucial for the development of reliable biosensors. Polymers derived from this compound and related compounds are of particular interest due to the presence of the carboxylic acid group, which allows for the covalent attachment of enzymes. This covalent linkage can lead to more robust and stable biosensors compared to physical entrapment methods. dtu.dknih.gov

Research in this area has often focused on the electropolymerization of pyrrole monomers functionalized with carboxylic acids to create a film on an electrode surface. This polymer film then serves as a support for the immobilization of enzymes. The carboxylic acid groups on the polymer backbone can be activated to react with amine groups present on the surface of enzymes, such as the lysine (B10760008) residues, forming stable amide bonds. mdpi.com This method of covalent immobilization helps to prevent enzyme leaching and can improve the operational stability of the biosensor. nih.gov

A notable example, while not exclusively using this compound, involves the electrochemical synthesis of a conducting polymer from 2-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl) acetic acid on a graphite electrode. mdpi.com This polymer was successfully used for the covalent immobilization of glucose oxidase (GOx) through a carbodiimide coupling method. mdpi.com This approach highlights the potential of pyrrole-acetic acid derivatives in creating functional biosensor interfaces. The general principle involves the electrochemical polymerization of the monomer to form a film, followed by the activation of the surface carboxyl groups for enzyme coupling. mdpi.commdpi.com

Table 1: Research Findings on Enzyme Immobilization using Pyrrole-Acetic Acid Derivatives

| Enzyme | Polymer Matrix | Immobilization Method | Key Findings | Reference(s) |

|---|---|---|---|---|

| Glucose Oxidase (GOx) | Poly(2-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl) acetic acid) | Covalent binding via carbodiimide coupling | Successful immobilization on a graphite electrode for biosensor application. | mdpi.com |

| Glucose Oxidase (GOx) | Polypyrrole/Naphthoic Acid | Entrapment | The rate of H2O2 production and stability depended on the immobilization method. | dtu.dk |

| Glucose Oxidase (GOx) | Poly(terthiophene benzoic acid) | Covalent binding via amide bond formation | Benzoic acid groups on the polymer allowed for GOx immobilization. | mdpi.com |

| Glucose Oxidase (GOx) | Poly(4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl) benzenamine) | Covalent binding via amide bonds | Utilized for the development of a glucose biosensor. | mdpi.com |

Electrochromic Properties of Pyrrole-based Polymers

Polymers derived from pyrrole and its functionalized derivatives are known for their interesting electrochromic properties, which is the ability to change color reversibly upon the application of an electrical potential. metu.edu.trjournalajacr.com This phenomenon arises from the redox switching of the polymer backbone between its neutral and oxidized states, which possess different electronic absorption spectra. metu.edu.tr The introduction of substituents on the pyrrole ring, such as the acetic acid group in this compound, can influence the electronic and steric properties of the monomer, thereby affecting the electrochromic behavior of the resulting polymer. journalajacr.comresearchgate.net

The electrochemical polymerization of pyrrole derivatives is a common method to produce thin, adherent electrochromic films on transparent conductive substrates like indium tin oxide (ITO) coated glass. journalajacr.com The spectroelectrochemical analysis of these films reveals changes in their absorption spectra as a function of the applied potential. In the neutral (reduced) state, polypyrrole derivatives are often colored, for instance, orange or yellow. metu.edu.trgrafiati.com Upon oxidation, new absorption bands appear at lower energies (in the visible and near-infrared regions) corresponding to the formation of polarons and bipolarons, leading to a color change, often to green, blue, or even black. grafiati.compsu.edu

Key parameters used to evaluate the performance of electrochromic materials include the optical contrast (the difference in transmittance between the colored and bleached states), the switching time (the time required to switch between the two states), and the coloration efficiency (the change in optical density per unit of charge injected). metu.edu.trcdmf.org.br

While specific detailed studies on the electrochromic properties of poly(this compound) are not extensively documented in the provided search results, the general behavior of functionalized polypyrroles provides a strong indication of its potential in this area. For instance, a novel polymer, P(DTP-Ph-Pyr), derived from a dithienylpyrrole derivative, exhibited reversible electrochromic behavior, switching from orange in its neutral state to blue in its oxidized state with a high optical contrast of 52.5%. metu.edu.tr

Table 2: Electrochromic Properties of Various Polypyrrole Derivatives

| Polymer | Color (Neutral State) | Color (Oxidized State) | Optical Contrast (%) | Switching Time (s) | Reference(s) |

|---|---|---|---|---|---|

| P(DTP-Ph-Pyr) | Orange | Blue | 52.5% at 950 nm | Not Specified | metu.edu.tr |

| Poly(TTMT-co-Th) | Brown (0.0 V) | Blue (+2.6 V) | 11% | 1.1 | grafiati.com |

| Poly(TTMT-co-Py) | Greenish Yellow (-2.4 V) | Blue (+0.8 V) | 17.5% | Not Specified | grafiati.com |

| P(SNS-NH2) | Yellow | Blue | 20.7% | Not Specified | grafiati.com |

| Poly(2-(9H-carbazol-9-yl) acetic acid) | High Transmittance | Green | Not Specified | Not Specified | journalajacr.com |

Computational Chemistry and in Silico Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand how derivatives of 1H-pyrrol-1-ylacetic acid interact with biological macromolecules.

Molecular docking simulations are employed to calculate the binding affinity, often expressed as a docking score in kcal/mol, which estimates the strength of the interaction between a ligand and a target. A more negative score typically indicates a stronger and more stable interaction. For instance, studies on various pyrrole (B145914) derivatives have demonstrated a wide range of binding affinities against different protein targets. The analysis of the docked pose reveals the specific interaction modes, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. For example, in a study of novel pyrrolone derivatives targeting Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS), the lead compound exhibited a high binding score, indicating strong affinity. researchgate.net

Table 1: Example Docking Scores of Pyrrole Derivatives Against Various Biological Targets This table is illustrative and compiles data from studies on various derivatives of the core pyrrole structure.

| Compound Class | Target Enzyme | PDB Code | Docking Score (kcal/mol) | Reference |

|---|---|---|---|---|

| Pyrrolone Derivative | PfDHFR-TS | 7F3Y | -172.577 | researchgate.net |

| Thiazolo[3,2-a] pyridine | α-amylase | 4W93 | -7.43 | nih.gov |

| Pyridine-thiazole hybrid | SARS-CoV-2 Mpro | 6LU7 | -8.6 | nih.gov |

| Pyrrolyl benzohydrazide | Dihydrofolate reductase | 1DF7 | - | mdpi.com |

Docking studies have been instrumental in identifying and characterizing the interactions of this compound derivatives with various biological targets. A significant area of investigation has been their potential as inhibitors of the aldose reductase (AR) enzyme, which is implicated in diabetic complications. nih.govnih.gov Computational simulations show that the carboxylate group of the acetic acid moiety often forms crucial hydrogen bonds with active site residues of the target enzyme.

Other key biological targets investigated include:

Dihydrofolate Reductase (DHFR) and Enoyl-ACP Reductase: Derivatives have been docked against these enzymes, which are vital for bacteria and parasites, to explore their potential as antimicrobial agents. researchgate.netmdpi.com Studies have revealed specific interactions with key amino acid residues such as ARG60, ARG32, and GLN28. mdpi.com

α-Amylase and α-Glucosidase: These enzymes are targets for anti-diabetic drugs. Docking studies have explored the inhibitory potential of related heterocyclic compounds. nih.govresearchgate.net

Main Protease (Mpro) of SARS-CoV-2: In the search for antiviral agents, pyridine-thiazole hybrids containing pyrrole-like structures have been modeled to assess their binding to the viral protease. nih.gov

Quantum Chemical Calculations and Reactivity Descriptors

Quantum chemical calculations provide a detailed understanding of the electronic properties and reactivity of molecules, offering insights that are complementary to experimental data.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. For pyrrole derivatives, DFT calculations, often using methods like B3LYP with basis sets such as 6-31G* or 6-311++G**, are performed to optimize the molecular geometry and compute various electronic properties. nih.govresearchgate.net

These calculations yield important reactivity descriptors that help in understanding the chemical behavior of the molecule:

EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of a molecule.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability of a molecule.

Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap suggests higher reactivity.

Table 2: Theoretical Quantum Chemical Properties for a Model Pyrrole Derivative This table presents representative data calculated for quinazoline (B50416) derivatives, illustrating the types of descriptors obtained via DFT.

| Parameter | Symbol | Definition | Example Value (eV) | Reference |

|---|---|---|---|---|

| Energy of HOMO | EHOMO | - | -6.653 | |

| Energy of LUMO | ELUMO | - | -1.654 | |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.999 | |

| Hardness | η | (ELUMO - EHOMO) / 2 | 2.499 | |

| Softness | σ | 1 / η | 0.400 | |

| Electronegativity | χ | -(ELUMO + EHOMO) / 2 | 4.153 |

In silico methods are critical for the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which determine its pharmacokinetic profile. colab.ws Computational tools are used to predict drug-likeness based on established rules, such as Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. nih.govmdpi.com

Furthermore, specific pharmacokinetic parameters can be predicted:

Topological Polar Surface Area (TPSA): An indicator of a drug's ability to permeate cell membranes.

Aqueous Solubility (LogS): Affects absorption and distribution.

Table 3: Predicted ADME Properties for Representative Pyrrole Derivatives Data adapted from a study on novel pyrrolo[2,3-b]pyrrole (B13429425) derivatives, showcasing typical ADME predictions.

| Property | Compound 1 | Compound 2 | Compound 3 | Ezetimibe (Reference) | Reference |

|---|---|---|---|---|---|

| Bioavailability Score | 0.55 | 0.55 | 0.55 | 0.55 | nih.gov |

| TPSA (Ų) | 114.50 | 101.36 | 120.66 | 60.77 | nih.gov |

| Log S (ESOL) | -3.83 | -3.92 | -4.43 | -4.38 | nih.gov |

| Lipinski Violations | 0 | 0 | 0 | 0 | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR studies have been successfully applied to model their inhibitory activity against the aldose reductase enzyme. nih.gov

In a typical QSAR study, various molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for a set of compounds with known activities. Statistical methods, such as multivariate analysis, are then used to build a model that correlates these descriptors with the observed biological activity. A robust and validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and further testing. nih.gov

Development of Predictive Models for Biological Activity

The development of predictive Quantitative Structure-Activity Relationship (QSAR) models is a cornerstone of computational drug design. nih.gov For a series of twenty-three pyrrol-1-yl-acetic acid derivatives, a robust QSAR model was established to correlate their structural features with their inhibitory activity against the aldose reductase enzyme. nih.gov These derivatives are characterized by the presence of one or two carbonyl keto groups that act as a bridge, connecting the core pyrrole moiety to variously substituted aromatic nuclei. nih.gov

The primary goal of developing this QSAR model was to create a statistically sound and predictive tool that could guide the synthesis of novel, more potent inhibitors. The model was constructed using multivariate statistics, which allowed for the simultaneous analysis of multiple molecular descriptors and their collective influence on biological activity. nih.gov The resulting one-component model demonstrated satisfactory statistical significance and was rigorously validated to ensure its robustness and predictive power. nih.gov This validation process is crucial to confirm that the model can reliably predict the activity of new, untested compounds within its applicability domain. nih.gov

The predictive capacity of the model was further demonstrated by using it to estimate the activity of four external compounds that were not included in the initial training set. nih.gov This external validation step provided further confidence in the model's ability to serve as a reliable guide for the design of future this compound-based inhibitors. nih.gov

Identification of Essential Molecular Descriptors for Activity

A critical aspect of QSAR modeling is the identification of molecular descriptors that are essential for the observed biological activity. nih.gov Molecular descriptors are numerical values that quantify various aspects of a molecule's structure, such as its size, shape, and electronic properties. In the study of pyrrol-1-yl-acetic acid derivatives, a range of descriptors were calculated and analyzed to determine their impact on aldose reductase inhibition. nih.gov

The model underscored the importance of a balanced combination of steric, electronic, and hydrophobic properties for optimal interaction with the active site of the aldose reductase enzyme. The insights gained from the identification of these essential descriptors are invaluable for the strategic modification of the this compound scaffold to enhance its inhibitory potential. nih.gov

Multivariate Statistical Analysis in QSAR

Multivariate statistical methods are powerful techniques for analyzing complex datasets where multiple variables are interrelated. In the context of QSAR studies of this compound derivatives, multivariate analysis was employed to develop a comprehensive model of their biological activity. nih.gov This approach is particularly well-suited for QSAR, as the biological activity of a compound is often influenced by a combination of several molecular properties. nih.govtaylorandfrancis.com

The use of multivariate statistics allowed for the distillation of information from a large set of calculated molecular descriptors into a concise and interpretable mathematical model. nih.gov The resulting one-component model effectively captured the significant structure-activity relationships within the series of twenty-three pyrrol-1-yl-acetic acid derivatives. nih.gov The statistical robustness of the model was confirmed through various validation techniques, ensuring its reliability for predictive purposes. nih.gov

The application of multivariate statistical analysis in this study exemplifies its utility in modern drug discovery, enabling a deeper understanding of the molecular features that govern the therapeutic efficacy of potential drug candidates. nih.govchemicalbook.com

Polar Surface Area (PSA) and Molecular Descriptor Calculations

The Polar Surface Area (PSA) is a crucial molecular descriptor that is widely used in medicinal chemistry to predict the absorption and membrane permeability of drug candidates. peter-ertl.com It is defined as the sum of the surfaces of polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. chemicalbook.com A lower PSA is generally associated with better cell membrane penetration. wikipedia.org

Table 1: Computed Molecular Descriptors for 2-(1H-pyrrol-2-yl)acetic acid

| Descriptor | Value |

| Molecular Weight | 125.13 g/mol |

| XLogP3 | 0.2 |

| Topological Polar Surface Area | 53.1 Ų |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Data sourced from PubChem CID 4220146 nih.gov |

These descriptors suggest that a compound like 2-(1H-pyrrol-2-yl)acetic acid would have favorable drug-like properties, including good potential for oral bioavailability, based on established guidelines such as Lipinski's Rule of Five. taylorandfrancis.com The calculated Topological Polar Surface Area (TPSA) of 53.1 Ų is well below the typical threshold of 140 Ų for good membrane permeability, indicating that it is likely to be well-absorbed. wikipedia.org

Biological Activities and Medicinal Chemistry Research

Enzyme Inhibition Studies

Research into 1H-pyrrol-1-ylacetic acid and its derivatives has revealed significant potential in the realm of enzyme inhibition, targeting key players in various pathological processes. These compounds have been a particular focus in the development of agents for combating diabetic complications and inflammation.

Aldose reductase is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. units.it Under the hyperglycemic conditions characteristic of diabetes mellitus, the increased activity of this pathway leads to an accumulation of intracellular sorbitol. units.it This accumulation is a major contributing factor to the osmotic stress that underlies long-term diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts. units.it Consequently, the inhibition of aldose reductase is a primary therapeutic strategy for the prevention and management of these conditions. units.itnih.gov

Building on this understanding, various derivatives of this compound have been synthesized and evaluated as aldose reductase inhibitors (ARIs). nih.gov Initial studies on compounds like (3-benzoylpyrrol-1-yl)acetic acid and (2-benzoylpyrrol-1-yl)acetic acid paved the way for the development of more complex 3-aroyl and 2,4-bis-aroyl derivatives that exhibit considerable inhibitory activity, often in the micromolar range. nih.gov

The development of potent aldose reductase inhibitors from the this compound scaffold has been guided by detailed structure-activity relationship (SAR) studies. Multivariate statistics and Quantitative Structure-Activity Relationship (QSAR) models have been employed to analyze and predict the inhibitory activity of these derivatives based on their molecular features. nih.gov

The specific substituents on the aroyl portions of the molecule play a crucial role in modulating the inhibitory potential against aldose reductase. Research has shown that potent inhibitory activity is often associated with substituents that have relatively low Hammett sigma (σ) values. nih.gov The Hammett parameter quantifies the electron-donating or electron-withdrawing influence of substituents on a benzene (B151609) ring.

For instance, in a series of 3-aroyl and 2,4-bis-aroyl derivatives, the most powerful inhibitor identified was [2,4-bis(4-methoxybenzoyl)pyrrol-1-yl]acetic acid. Its potency was found to be comparable to established ARIs such as tolrestat, epalrestat, and zopolrestat. nih.gov The methoxy (B1213986) group is an example of a substituent with a low Hammett value. This highlights the significant impact that carefully chosen substituents can have on the biological activity of the parent compound.

| Compound | Structure | Aldose Reductase Inhibition (IC50) | Reference |

|---|---|---|---|

| (3-Benzoylpyrrol-1-yl)acetic acid | A 3-benzoyl group on a pyrrole (B145914) ring, with an acetic acid group attached to the pyrrole nitrogen. | Reported as a known inhibitor, used as a starting point for further synthesis. | nih.gov |

| (2-Benzoylpyrrol-1-yl)acetic acid | A 2-benzoyl group on a pyrrole ring, with an acetic acid group attached to the pyrrole nitrogen. | Reported as a known inhibitor, used as a starting point for further synthesis. | nih.gov |

| [2,4-bis(4-Methoxybenzoyl)pyrrol-1-yl]acetic acid | A pyrrole ring with 4-methoxybenzoyl groups at positions 2 and 4, and an acetic acid group on the nitrogen. | Most active derivative in the series, with potency comparable to Tolrestat and Epalrestat. | nih.gov |

The therapeutic potential of the this compound scaffold extends beyond aldose reductase inhibition into the domain of anti-inflammatory research. Certain derivatives have been found to inhibit key enzymes in the inflammatory cascade, such as lipoxygenase (LOX) and cyclooxygenase (COX). nih.gov These enzymes are responsible for metabolizing arachidonic acid into pro-inflammatory mediators like leukotrienes and prostaglandins, respectively. nih.govmdpi.com

The anti-inflammatory properties of this compound derivatives have been assessed through various in vitro and in vivo models. Isomeric benzoylpyrroloacetic acids were specifically evaluated for their ability to inhibit multiple enzymes involved in the inflammatory process. nih.gov In vitro assays demonstrated that these compounds could inhibit soybean lipoxygenase and also showed inhibitory effects on COX enzymes. nih.gov

Furthermore, their capacity to counteract oxidative stress, a process closely linked with inflammation, was confirmed by their ability to inhibit lipid peroxidation. nih.gov The anti-inflammatory potential observed in these laboratory assays was further substantiated in vivo using the carrageenan-induced rat paw edema model, a standard method for evaluating anti-inflammatory drugs. nih.gov In a related study, a hybrid molecule combining a pyrrole moiety with cinnamic acid showed good inhibitory activity against lipoxygenase, supporting the role of the pyrrole structure in this biological effect. mdpi.com

The mechanism underlying the anti-inflammatory effects of these pyrrole derivatives is multi-faceted. Their primary mode of action is the dual inhibition of the COX and LOX pathways of arachidonic acid metabolism. nih.gov By blocking these enzymes, the compounds effectively reduce the synthesis of potent inflammatory mediators. The inhibition of lipoxygenase, in particular, curtails the production of leukotrienes, which are involved in recruiting inflammatory cells and increasing vascular permeability. nih.gov

In addition to enzyme inhibition, the antioxidant activity of these compounds contributes to their anti-inflammatory profile. By inhibiting lipid peroxidation, they help to mitigate the oxidative damage that often accompanies and exacerbates inflammatory conditions. nih.gov This combination of direct enzyme inhibition and antioxidant action makes these this compound derivatives promising candidates for the development of new multi-target anti-inflammatory agents.

| Biological Activity Assessed | Finding | Reference |

|---|---|---|

| Inhibition of Soybean Lipoxygenase | Compounds demonstrated in vitro inhibitory activity. | nih.gov |

| Inhibition of Cyclooxygenase (COX) | Inhibitory effects observed in vitro. | nih.gov |

| Inhibition of Lipid Peroxidation | Compounds showed activity, indicating antioxidant potential. | nih.gov |

| In vivo Anti-inflammatory Activity (Carrageenan-induced rat paw edema) | Activity confirmed in an in vivo model. | nih.gov |

Histone Deacetylase (HDAC) Inhibition for Anticancer Research

Histone deacetylases (HDACs) are crucial enzymes in the regulation of gene expression; their inhibition can lead to cell cycle arrest and apoptosis, making them a key target in cancer therapy. researchgate.netnih.gov Compounds based on the (1H)-pyrrole structure have been identified as a novel class of HDAC inhibitors. researchgate.net These inhibitors typically feature a zinc-chelating group, a linear hydrophobic chain, and an external cap that interacts with residues at the entrance of the HDAC active site. researchgate.net The anticancer effects of HDAC inhibitors are linked to the altered expression of genes and changes in non-histone proteins, which regulate processes at the epigenetic and post-translational levels, respectively. nih.gov

The anti-proliferative effects of pyrrole-based compounds have been evaluated against various cancer cell lines. For instance, derivatives of pyrrolo[3,4-c]pyrrole (B14788784) hydroxamic acid have demonstrated significant cytotoxic activity. scielo.org.mx One such derivative, referred to as compound 9c , exhibited greater potency than the established HDAC inhibitor Suberoylanilide Hydroxamic Acid (SAHA) in the MDA-MB-231 triple-negative breast cancer cell line. scielo.org.mx The anti-proliferative effects are often achieved by inducing cell cycle arrest. nih.gov Studies on other pyrrole derivatives have shown the ability to cause a marked decrease in cell proliferation, associated with a cell-cycle arrest at the G2/M phase. researchgate.net

Table 1: Anti-proliferative Activity (IC₅₀ in µM) of a Pyrrole Derivative (9c) and SAHA Data sourced from a study on pyrrolo[3,4-c]pyrrole hydroxamic acid derivatives after 48 hours of treatment. scielo.org.mx

| Compound | MDA-MB-231 Cell Line | MCF7 Cell Line |

| 9c | 7.9 ± 0.6 | 10.1 ± 0.8 |

| SAHA | 10.4 ± 0.9 | 8.2 ± 0.7 |

A primary mechanism of HDAC inhibitors is the induction of histone hyperacetylation. nih.gov Pyrrole-based HDAC inhibitors have been shown to be powerful inducers of the acetylation of histones H3 and H4. researchgate.net This increased acetylation leads to a more open and relaxed chromatin structure, which can facilitate the recruitment of proteins involved in DNA damage repair. nih.gov

Research indicates that inhibiting HDACs can restore the expression of growth-inhibitory genes. researchgate.net Furthermore, some pyrrole derivatives have been found to induce DNA damage, a mechanism known to contribute to cytotoxicity in cancer cells. scielo.org.mxnih.gov For example, the pyrrolo[3,4-c]pyrrole hydroxamic acid derivative 9c was found to produce more H3 acetylation and induce more oxidative DNA damage in the MDA-MB-231 cell line compared to the reference drug SAHA. scielo.org.mx The process of DNA damage can trigger replication stress and activate signaling pathways, such as p53 activation, ultimately leading to apoptosis in cancer cells. nih.govproteomexchange.org

Antiglycation Activity and Protein Modification Research

Glycation is a non-enzymatic reaction between sugars and proteins that can lead to the formation of Advanced Glycation Endproducts (AGEs). d-nb.infomdpi.com The accumulation of these modified proteins is implicated in various disease states.

Derivatives of this compound have been specifically evaluated for their capacity to prevent the non-enzymatic irreversible modification of proteins by monosaccharides. nih.govacs.org Research stemming from the known activity of (3-benzoylpyrrol-1-yl)acetic acid and (2-benzoylpyrrol-1-yl)acetic acid led to the synthesis of a series of related derivatives. acs.orgresearchgate.net These compounds were tested for their ability to inhibit protein glycation, a process linked to chronic diabetic complications. researchgate.netauth.gr One compound, [5-(4-pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid, was found to inhibit the glycation process of proteins. researchgate.net

Serum albumin is a major protein in the blood that is susceptible to glycation and oxidative modifications. d-nb.infonih.gov In an in vitro experimental model designed to mimic glycation in diabetes mellitus, selected pyrrol-1-ylacetic acid derivatives were assessed for their ability to interfere with the oxidative modification of serum albumin. nih.govacs.org All of the tested derivatives demonstrated considerable activity in this regard, with potencies that were comparable to the known antioxidant inhibitor, trolox. nih.govresearchgate.net

Antimicrobial Activity Research

The pyrrole nucleus is a component of many compounds with a wide range of pharmacological actions, including antimicrobial activity. connectjournals.com Nitrogen-containing heterocyclic compounds, including pyrrole derivatives, have demonstrated distinct antibacterial effects against both Gram-positive and Gram-negative bacteria. nih.gov

Research into various pyrrole-based structures has shown promising results. For example, certain acetamido pyrrolyl thiazoles and imidazoles have shown higher antibacterial activity than their oxazole (B20620) counterparts, with some nitro-substituted derivatives exhibiting notable activity against Klebsiella pneumoniae. researchgate.net In other studies, newly synthesized N-(2-(4-(1H-pyrrol-1-yl)phenoxy)acetohydrazides were tested for their in vitro antibacterial activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), with all tested molecules showing prominent inhibitory concentration values. connectjournals.com The broad potential of this class of compounds is highlighted by a review indicating that derivatives have been tested against a range of bacteria including Proteus mirabilis, Pseudomonas aeruginosa, and Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values ranging from 7.81 to 125 μg/mL. nih.gov

Antioxidant Activity Studies

Derivatives of this compound have been investigated for their potential as antioxidants. These studies often evaluate the ability of the compounds to neutralize free radicals, which are implicated in a variety of pathological conditions. For example, selected substituted pyrrol-1-ylacetic acids were assessed for their capacity to prevent the oxidative modification of serum albumin in a laboratory model of diabetes. acs.orgresearchgate.net All of the chosen derivatives demonstrated considerable activity, performing at a level comparable to the well-known antioxidant inhibitor, Trolox. acs.orgresearchgate.net

The aldose reductase inhibitor 1-acetyl-5-phenyl-1H-pyrrol-3-ylacetate (APPA), a derivative of pyrrole acetic acid, was shown to improve antioxidant status in an animal model of diabetes. nih.gov Treatment with APPA led to an increase in serum total antioxidant capacity, catalase activity, glutathione (B108866) levels, and superoxide (B77818) dismutase activity, highlighting its protective effects against oxidative stress. nih.gov

The radical-scavenging activity of this compound derivatives is commonly assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. tandfonline.comijpsr.com This method measures the ability of a compound to donate a hydrogen atom and neutralize the stable DPPH free radical. ijpsr.com

A study on novel pyridopyrazinone derivatives, which are structurally related to pyrroles, found that most derivatives containing a phenolic hydroxyl group showed good DPPH radical scavenging activity, with inhibition ranging from 21.5% to 80.6% at a 50 µM concentration. tandfonline.com Specifically, derivatives with 3,5-dihydroxyl groups on a phenoxyl side chain were particularly effective at both inhibiting the AKR1B1 enzyme and scavenging DPPH radicals. tandfonline.com This dual activity is considered a desirable feature for compounds aimed at treating diabetic complications. tandfonline.com

| Compound/Derivative Class | Assay/Model | Result | Reference |

|---|---|---|---|

| Substituted pyrrol-1-ylacetic acid derivatives | In vitro protein glycation model | Considerable activity, comparable to Trolox | acs.orgresearchgate.net |

| 1-acetyl-5-phenyl-1H-pyrrol-3-ylacetate (APPA) | In vivo (diabetic rat model) | Increased serum total antioxidant capacity | nih.gov |

| Cinnamic-pyrrole hybrid | Radical-scavenging assay | 58% inhibition at 100 μM | mdpi.com |

| Parent pyrrole of cinnamic hybrid | Radical-scavenging assay | 44% inhibition at 100 μM | mdpi.com |

| Phenolic pyridopyrazinone derivatives | DPPH radical scavenging assay | 21.5% to 80.6% scavenging at 50 µM | tandfonline.com |

Exploration of Other Potential Biological Activities

Beyond antimicrobial and antioxidant effects, research has explored other therapeutic applications for this compound and its derivatives. The most extensively studied of these is the inhibition of aldose reductase, an enzyme implicated in the long-term complications of diabetes. researchgate.netnih.gov